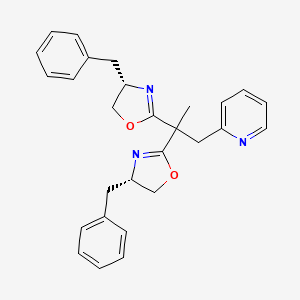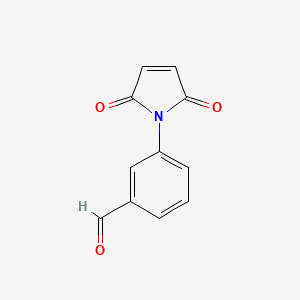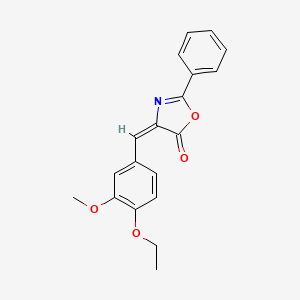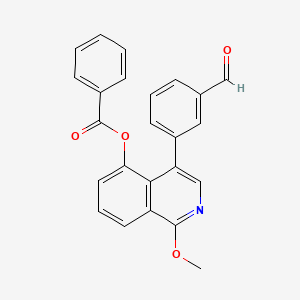
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methoxyisoquinoline moiety and a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the formylphenyl intermediate: This step involves the formylation of a phenyl ring using reagents such as formyl chloride or formic acid in the presence of a catalyst.
Coupling with methoxyisoquinoline: The formylphenyl intermediate is then coupled with methoxyisoquinoline through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Esterification: The final step involves the esterification of the coupled product with benzoic acid or its derivatives to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and mild reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxyisoquinoline moiety can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate include:
3-Formylphenyl benzoate: Lacks the methoxyisoquinoline moiety, making it less complex and potentially less active in biological systems.
4-Formylphenylboronic acid: Contains a boronic acid group instead of a benzoate ester, which can alter its reactivity and applications.
Methyl 4-(3-formylphenyl)benzoate: Similar structure but with a methyl ester instead of a benzoate ester, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
651030-48-7 |
|---|---|
Formule moléculaire |
C24H17NO4 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
[4-(3-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate |
InChI |
InChI=1S/C24H17NO4/c1-28-23-19-11-6-12-21(29-24(27)17-8-3-2-4-9-17)22(19)20(14-25-23)18-10-5-7-16(13-18)15-26/h2-15H,1H3 |
Clé InChI |
OANVWIQWMJGHHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


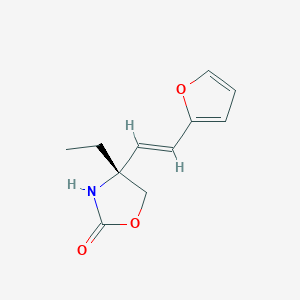
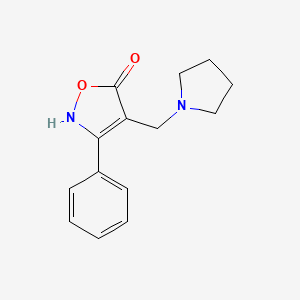
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
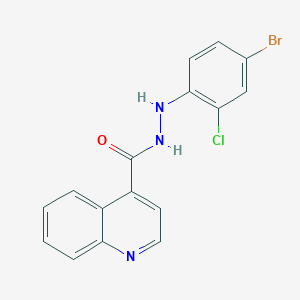
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
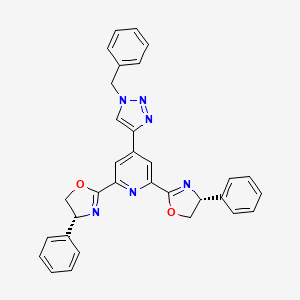
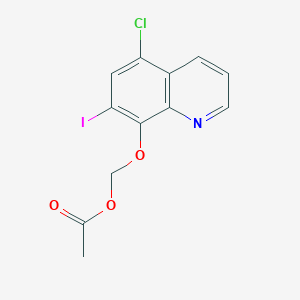
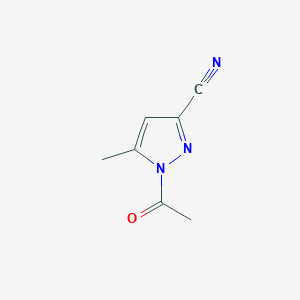
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
